

Spectroscopic Profile of 1,5-Dimethoxynaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Dimethoxynaphthalene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-Dimethoxynaphthalene** (CAS No. 10075-63-5), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Core Spectroscopic Data

The following sections present the key spectroscopic data for **1,5-Dimethoxynaphthalene**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The predicted ¹H NMR spectrum of **1,5-Dimethoxynaphthalene** in CDCl₃ shows distinct signals for the aromatic and methoxy protons.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Number of Protons	Assignment
7.70	Doublet (d)	8.8	2H	H-4, H-8
7.38	Triplet (t)	8.0	2H	H-3, H-7
6.98	Doublet (d)	8.0	2H	H-2, H-6
3.94	Singlet (s)	-	6H	-OCH ₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.

Chemical Shift (δ) (ppm)	Assignment
155.0	C-1, C-5
128.0	C-4a, C-8a
127.5	C-4, C-8
122.0	C-3, C-7
105.0	C-2, C-6
55.5	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A detailed experimental and theoretical study on the vibrational spectra of **1,5-dimethoxynaphthalene** has been reported.^[1] The characteristic absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3100-3000	Medium	C-H Stretch	Aromatic
2950-2850	Medium	C-H Stretch	-OCH ₃
1600-1580	Strong	C=C Stretch	Aromatic Ring
1500-1400	Strong	C=C Stretch	Aromatic Ring
1250-1200	Strong	C-O Stretch	Aryl Ether
1100-1000	Strong	C-O Stretch	Aryl Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1,5-Dimethoxynaphthalene** is characterized by a prominent molecular ion peak.[2]

m/z	Relative Intensity (%)	Proposed Fragment
188	100	[M] ⁺ (Molecular Ion)
173	~80	[M - CH ₃] ⁺
158	~20	[M - 2CH ₃] ⁺ or [M - OCH ₂] ⁺
115	~40	[M - CH ₃ - CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **1,5-Dimethoxynaphthalene** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A 400 MHz or 500 MHz NMR spectrometer is used. For ¹H NMR, the spectral width is typically set to 12-15 ppm, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of ~220 ppm and a longer relaxation delay of 2-5 seconds. A greater number of scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of **1,5-Dimethoxynaphthalene** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample with minimal preparation.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (or the empty ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

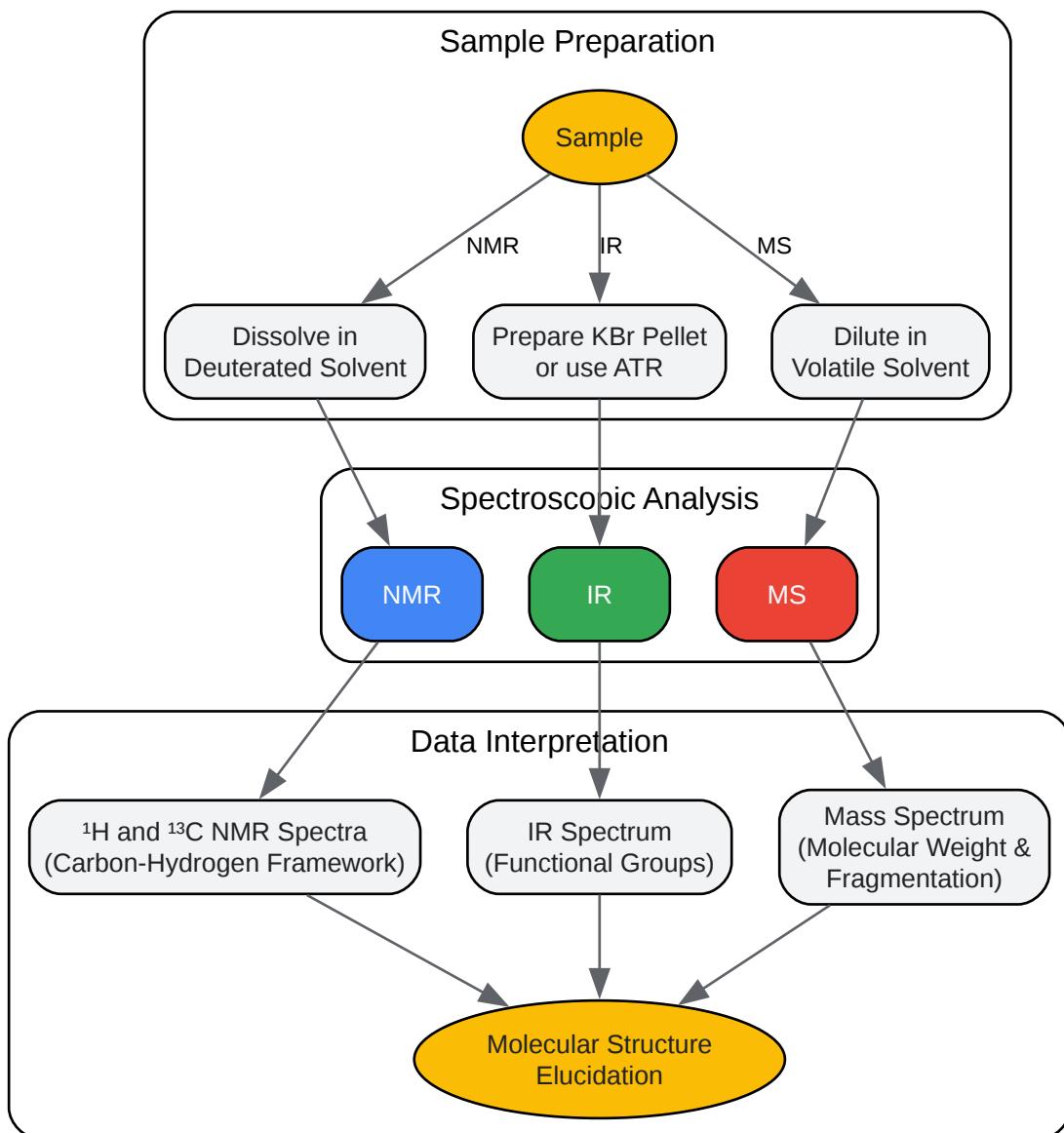
Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **1,5-Dimethoxynaphthalene** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate, at a concentration of approximately 10-100 µg/mL.

Instrumentation and Data Acquisition: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,5-Dimethoxynaphthalene**.



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Caption: Workflow for Spectroscopic Analysis.

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